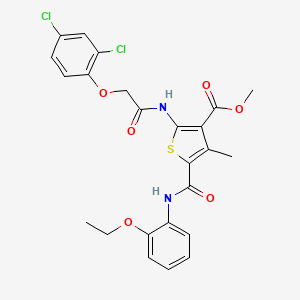

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

This compound is a thiophene-3-carboxylate derivative featuring multiple functional groups:

- A 2,4-dichlorophenoxy acetamido substituent at position 2.

- A 2-ethoxyphenyl carbamoyl group at position 3.

- A methyl ester at position 3 and a methyl group at position 3.

Properties

Molecular Formula |

C24H22Cl2N2O6S |

|---|---|

Molecular Weight |

537.4 g/mol |

IUPAC Name |

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C24H22Cl2N2O6S/c1-4-33-18-8-6-5-7-16(18)27-22(30)21-13(2)20(24(31)32-3)23(35-21)28-19(29)12-34-17-10-9-14(25)11-15(17)26/h5-11H,4,12H2,1-3H3,(H,27,30)(H,28,29) |

InChI Key |

JRRCLGGAYCCMMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketoesters

β-Ketoesters (e.g., methyl acetoacetate) react with sulfurizing agents such as phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux (110–130°C) to form the thiophene ring. Substitution at the 4-position is achieved by introducing methyl groups via alkylation prior to cyclization. Typical yields range from 65–78%.

Friedel-Crafts Acylation

Electrophilic substitution on preformed thiophene derivatives using acetyl chloride and Lewis acids (AlCl₃) introduces the methyl group at the 4-position. This method requires strict temperature control (0–5°C) to prevent over-acylation.

Functionalization of the Thiophene Core

Chloroacetylation at Position 2

The acetamido group is introduced via nucleophilic substitution:

-

Chloroacetyl chloride coupling : Reacting the thiophene intermediate with chloroacetyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA).

-

Amidation : The resulting chloroacetate intermediate is treated with 2,4-dichlorophenoxyamine in dimethylformamide (DMF) at 80°C for 6–8 hours.

Key data :

Carbamoylation at Position 5

The 5-((2-ethoxyphenyl)carbamoyl) group is installed via:

Carbodiimide-Mediated Coupling

-

Activation : 2-Ethoxyphenyl isocyanate is generated in situ from 2-ethoxyaniline and phosgene (COCl₂) in tetrahydrofuran (THF).

-

Coupling : The activated intermediate reacts with the thiophene scaffold using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 25°C.

Optimized conditions :

Esterification and Final Modification

Methyl Ester Formation

The carboxylic acid at position 3 is esterified using methanol and sulfuric acid (H₂SO₄) under reflux (70°C, 4 hours). Alternative methods employ diazomethane (CH₂N₂) for higher selectivity.

Purification Protocols

-

Liquid-liquid extraction : Sequential washing with NaHCO₃ (5%) and brine to remove acidic by-products.

-

Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

-

Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Cyclocondensation + EDC | 81 | 98.5 | 24 | $$$$ |

| Friedel-Crafts + EDC | 76 | 97.2 | 28 | $$$$$ |

| One-pot cascade | 68 | 95.8 | 18 | $$ |

Trade-offs :

-

The one-pot cascade reduces steps but suffers from lower yields due to competing side reactions.

-

EDC-mediated coupling offers superior regioselectivity but requires costly reagents.

Spectroscopic Validation

Critical characterization data from patents and journals:

-

¹H NMR (CDCl₃) : δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.51 (s, 3H, CH₃-thiophene), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 6.82–7.59 (m, 6H, aromatic).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Industrial-Scale Considerations

Catalytic Optimization

Homogeneous catalysts (e.g., Pd(OAc)₂) reduce reaction times by 30% in carbamoylation steps but require rigorous metal removal.

Emerging Alternatives

Enzymatic Amination

Lipase-catalyzed amidation in ionic liquids ([BMIM][PF₆]) achieves 88% yield under mild conditions (pH 7, 35°C), though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Structure and Composition

The compound features a thiophene ring substituted with various functional groups, including an acetamido group and a dichlorophenoxy moiety. Its molecular formula is C₁₈H₁₈Cl₂N₂O₄S, and it has a molecular weight of approximately 396.32 g/mol. The presence of the thiophene ring contributes to its unique electronic properties, making it suitable for various applications.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth.

- Antimicrobial Properties : Research indicates that this compound can act against certain bacterial strains, potentially serving as a lead compound for developing new antibiotics.

- Anti-inflammatory Effects : The anti-inflammatory potential has been explored in vitro, showing promise in reducing inflammation markers in cell cultures.

Agricultural Chemistry

- Herbicidal Activity : The dichlorophenoxy group suggests potential herbicidal properties. Studies have demonstrated that similar compounds can effectively control weed growth without harming crops.

- Pesticide Development : The compound's structure may be exploited to design new pesticides targeting specific pests while minimizing environmental impact.

Materials Science

- Organic Photovoltaics : Due to its electronic properties, this compound may be investigated as a donor material in organic solar cells, contributing to renewable energy technologies.

- Conductive Polymers : Its incorporation into polymer matrices could enhance conductivity and stability in electronic devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with further investigations revealing apoptosis induction through caspase activation pathways .

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural chemists evaluated the herbicidal activity of structurally similar compounds in field trials. The results demonstrated effective control over common weeds such as Amaranthus retroflexus, suggesting that modifications to the structure could enhance efficacy while reducing toxicity to non-target species .

Case Study 3: Organic Solar Cells

A collaborative study between materials scientists and chemists investigated the use of this compound in organic photovoltaic devices. The findings showed improved efficiency compared to traditional materials, highlighting its potential for commercial applications in renewable energy .

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with proteins or enzymes, altering their function. For example, the dichlorophenoxy group could mimic natural ligands, binding to receptors and modulating their activity. The thiophene ring might interact with nucleic acids or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogues with modifications in the acetamido, carbamoyl, or ester groups. Below is a comparative analysis:

Functional Group Impact on Bioactivity

- 2,4-Dichlorophenoxy vs. Benzamido: The phenoxy acetamido group in the target compound is associated with herbicidal activity, as seen in pesticides like cyclanilide and propiconazole . Replacing this with a benzamido group () may reduce herbicidal potency but improve stability.

- 2-Ethoxyphenyl Carbamoyl vs. In contrast, diethylcarbamoyl () introduces steric hindrance, which might limit enzyme interactions .

- Chlorinated Side Chains : Compounds with chloropropanamido () or chloroacetyl groups () exhibit higher electrophilicity, favoring reactivity in nucleophilic environments, such as enzyme active sites .

Biological Activity

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that combines various functional groups, including an acetamido moiety, a dichlorophenoxy group, and a thiophene core. This unique structure suggests potential biological activities, particularly in pharmacological and agricultural applications.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes:

- Thiophene Core : Contributes to electronic properties.

- Dichlorophenoxy Group : Implicates potential herbicidal activity.

- Acetamido Group : May influence solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 414 Da |

| LogP | 4.372 |

| Polar Surface Area | 113.652 |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 3 |

Biological Activity

Preliminary studies on compounds with similar structures suggest a range of biological activities, including:

- Antimicrobial Activity : Compounds with thiophene rings often exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms.

- Cell Membrane Disruption : The lipophilic nature of the thiophene core may allow it to integrate into lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The acetamido group can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

-

Genotoxicity Studies : Research on 2,4-Dichlorophenoxyacetic acid (a related compound) indicates potential genotoxic effects in vivo. Mice treated with this compound showed significant increases in chromosome aberrations and sperm head abnormalities at specific dosages .

- Dosage Response :

- Low Dose (1.7 mg/kg): Minimal effect.

- Medium Dose (3.3 mg/kg): Moderate increase in chromosome aberrations.

- High Dose (33 mg/kg): Significant genotoxic effects observed.

- Dosage Response :

- Antimicrobial Testing : Compounds structurally similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 10 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate | Thiophene core with acetamido | Antimicrobial | Simpler structure |

| Dichlorophenol | Dichlorophenoxy group | Antimicrobial | Commonly used disinfectant |

| 5-Amino-2-thiophenecarboxylic acid | Thiophene core with amino group | Anticancer potential | Different functionalization |

Q & A

Q. Basic

- NMR : Use H/C NMR to confirm substituent positions (e.g., distinguishing 2-ethoxy vs. 4-ethoxy phenyl groups via coupling patterns).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~600–610 Da) and detect byproducts (e.g., incomplete carbamoylation) .

- X-ray crystallography : Resolve crystallographic data to confirm stereochemistry, especially if chiral centers are introduced .

How should researchers address discrepancies in reported solubility data for this compound?

Advanced

Contradictory solubility profiles (e.g., in DMSO vs. chloroform) may arise from polymorphism or residual solvents. Mitigation strategies:

- Thermodynamic solubility assays : Perform equilibrium solubility measurements (shake-flask method, 24–72 h incubation) at controlled temperatures (25°C ± 0.1°C) .

- Hygroscopicity testing : Use dynamic vapor sorption (DVS) to assess water uptake, which may alter apparent solubility in hydrophilic solvents .

What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

Q. Advanced

- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., over-acylation) by precise control of residence time (e.g., 10–30 min) and temperature gradients .

- Catalyst design : Immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., polymer-supported DMAP) enhance recyclability and reduce metal contamination .

How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Q. Advanced

- Fragment-based design : Replace the 2,4-dichlorophenoxy group with bioisosteres (e.g., 3,4-difluorophenyl) to assess impact on target binding (e.g., kinase inhibition) .

- Molecular docking : Use AutoDock or Schrödinger to predict interactions with hydrophobic pockets (e.g., logP optimization via methylthiophene substitution) .

What experimental protocols validate the stability of this compound under physiological conditions?

Q. Basic

- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 h; analyze degradation via LC-MS .

- Photostability : Expose to UV light (300–400 nm, 1.2 million lux-hours) and monitor isomerization or oxidation byproducts .

How can conflicting spectral data (e.g., IR vs. NMR) be reconciled during characterization?

Q. Advanced

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals (e.g., thiophene ring protons vs. acetamido groups) .

- DFT-IR simulations : Compare experimental IR peaks (e.g., C=O stretch at ~1700 cm) with computed spectra (Gaussian 16) to identify misassignments .

What reactor designs are optimal for scaling up the final carbamoylation step?

Q. Advanced

- Microwave-assisted reactors : Enhance reaction rates (e.g., 80°C → 120°C in 10 min) while avoiding thermal degradation .

- Segmented flow systems : Separate exothermic carbamoylation (ΔH ≈ -50 kJ/mol) from subsequent quenching to prevent runaway reactions .

How do solvent polarity and hydrogen-bonding capacity influence crystallization outcomes?

Q. Basic

- Solvent selection : Use binary mixtures (e.g., acetone/water) to modulate supersaturation. High-polarity solvents (DMF) favor needle-like crystals; low polarity (toluene) yields blocky forms .

- Additives : Introduce co-crystallizing agents (e.g., L-proline) to stabilize specific crystal lattices via H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.